molecular formula C18H13Cl2FN2O3S2 B2408960 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 898405-63-5

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No. B2408960
CAS RN: 898405-63-5
M. Wt: 459.33
InChI Key: QBCJHCKLFMXJIW-UHFFFAOYSA-N
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Description

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a chemical compound with potential applications in scientific research. This compound is also known as DTT-205 and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves a reaction between benzo[d]thiazol-2-amine and flurbiprofen, yielding a high-quality product. This process is characterized using various spectral data like 1H, 13C, UV, IR, and mass spectrometry (Manolov, Ivanov, & Bojilov, 2021).

Antimicrobial and Cytotoxic Activities

  • Antimicrobial Activity : Thiazole derivatives, including N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, have been studied for their antimicrobial properties. Certain derivatives have shown significant antibacterial and anticandidal effects against various strains like C. parapsilosis and C. glabrata (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
  • Cytotoxic Activity : These compounds have also been evaluated for cytotoxic activity against various human cell lines, including leukemia and embryonic fibroblast cells, with some demonstrating significant cytotoxicity (Dawbaa et al., 2021).

Anticancer Potential

  • Anticancer Agents : Research has highlighted the potential of thiazole derivatives as anticancer agents. Various derivatives have been synthesized and tested for their ability to inhibit cancer cell growth, with some showing promising results against specific cancer cell lines (Rostom, 2006).

Antiviral Activity

  • Anti-Tobacco Mosaic Virus Activity : Some synthesized derivatives of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide have demonstrated specific antiviral activities, particularly against the tobacco mosaic virus (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Glucocorticoid Receptor Modulation

properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2FN2O3S2/c19-14-6-1-11(9-15(14)20)16-10-27-18(22-16)23-17(24)7-8-28(25,26)13-4-2-12(21)3-5-13/h1-6,9-10H,7-8H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCJHCKLFMXJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

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